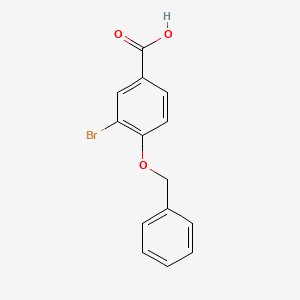

4-Benzyloxy-3-bromobenzoic acid

Description

Significance of Aryl Benzyloxy and Bromo Functionalities in Organic Synthesis

The aryl benzyloxy and bromo functionalities are of considerable importance in the field of organic synthesis, each conferring unique reactivity and utility to the parent molecule.

The benzyloxy group (–OCH₂C₆H₅) is frequently employed as a protecting group for hydroxyl functionalities, particularly phenols. wikipedia.org The benzyl (B1604629) group is relatively stable under a variety of reaction conditions but can be removed when necessary, often through catalytic hydrogenation. wikipedia.org This protective strategy is crucial in multi-step syntheses where a reactive hydroxyl group needs to be temporarily masked to prevent unwanted side reactions. The benzyloxy group can also influence the electronic properties of the aromatic ring, which can in turn affect the reactivity of other substituents. The presence of the benzyloxy pharmacophore on a phenyl ring is a feature of some biologically active compounds. nih.gov

The bromo group (–Br) on an aryl ring is a highly versatile functional group, primarily serving as a handle for cross-coupling reactions. researchgate.net Aryl bromides are common starting materials in a variety of palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Negishi couplings. uwindsor.canih.govacs.org These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.gov The reactivity of aryl bromides in these coupling reactions is often intermediate between that of the more reactive aryl iodides and the less reactive aryl chlorides, providing a good balance of stability and reactivity. acs.org The bromo group's position on the aromatic ring can be strategically chosen to direct the formation of specific isomers.

Role of Benzoic Acid Derivatives in Advanced Chemical Transformations

Benzoic acid and its derivatives are fundamental building blocks in organic and medicinal chemistry, as well as in materials science. rsc.orgresearchgate.net The carboxylic acid group (–COOH) is a versatile functional group that can undergo a wide range of chemical transformations. rsc.orgresearchgate.net

These transformations include:

Esterification: Reaction with alcohols to form esters. rsc.org

Amidation: Reaction with amines, often activated by coupling agents, to form amides. rsc.org

Reduction: The carboxylic acid can be reduced to a primary alcohol or an aldehyde. wikipedia.org

Decarboxylation: Removal of the carboxyl group, which can be a key step in certain synthetic routes. wikipedia.org

Furthermore, the carboxyl group can act as a directing group in the functionalization of the aromatic ring. rsc.org Benzoic acid derivatives are also used in the synthesis of polymers and other advanced materials. rsc.orgresearchgate.net The specific properties of the resulting materials can be tuned by the choice of substituents on the benzoic acid ring.

The combination of the benzyloxy, bromo, and carboxylic acid functionalities in 4-benzyloxy-3-bromobenzoic acid makes it a highly valuable and versatile intermediate in the synthesis of a diverse range of complex organic molecules with potential applications in various fields of chemical research. For instance, derivatives of 4-benzyloxy-benzoic acid have been investigated for their potential in medicinal applications. google.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrO₃ |

| Molecular Weight | 323.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 198-202 °C |

| Solubility | Soluble in many organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEJAZSHLCCNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4 Benzyloxy 3 Bromobenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for a range of chemical modifications, including esterification, amide formation, and decarboxylation.

Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids, and 4-benzyloxy-3-bromobenzoic acid can be readily converted to its corresponding esters. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For instance, the reaction of o-bromobenzoic acid with 1-propanol (B7761284) using a hydrochloric acid catalyst demonstrates this type of transformation. libretexts.org

Another approach involves the use of alkylating agents. For example, 4-acetoxy-3-bromobenzoic acid can be esterified by reacting it with isobutene in the presence of sulfuric acid in dichloromethane. google.com While this example uses a related compound, the principle applies to this compound as well.

The following table summarizes representative esterification reactions.

| Reactant | Reagents | Product | Yield | Reference |

| 4-Acetoxy-3-bromobenzoic acid | Isobutene, H₂SO₄, CH₂Cl₂ | tert-Butyl 4-acetoxy-3-bromobenzoate | Not specified | google.com |

| 4-Bromobenzoic acid | MeOH, H₂SO₄ (conc.) | Methyl 4-bromobenzoate | Not specified | researchgate.net |

| o-Bromobenzoic acid | 1-Propanol, HCl | Propyl o-bromobenzoate | Not specified | libretexts.org |

Amide Formation and Related Condensations

The carboxylic acid moiety of this compound can be converted to amides through reaction with amines, a transformation crucial for the synthesis of many biologically active molecules. This typically requires the activation of the carboxylic acid. One method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618), which then activate the carboxylic acid for nucleophilic attack by an amine. nih.gov This method has been successfully applied to a range of aliphatic, benzylic, and aromatic carboxylic acids. nih.gov

For example, the synthesis of N-benzyl-4-methoxybenzamide from 4-methoxybenzoic acid and benzylamine (B48309) was achieved in high yield using this methodology. nih.gov Similarly, 4-benzyloxybenzoic acid has been converted to its corresponding amide using triphenylphosphine, N-chlorophthalimide, and DMAP in toluene (B28343). acs.org

Condensation reactions with hydrazines are also possible. For instance, 4-bromobenzohydrazide (B182510) can be synthesized from the corresponding methyl ester and hydrazine (B178648) hydrate. researchgate.net This hydrazide can then undergo further condensation with aldehydes to form hydrazones. researchgate.net

The table below provides examples of amide formation and related condensation reactions.

| Reactant | Reagents | Product | Yield | Reference |

| 4-Methoxybenzoic acid | Triphenylphosphine, N-chlorophthalimide, Benzylamine, Toluene | N-Benzyl-4-methoxybenzamide | 84% | nih.gov |

| 4-Benzyloxybenzoic acid | Triphenylphosphine, N-chlorophthalimide, DMAP, Toluene | Corresponding amide | 70% | acs.org |

| Methyl 4-bromobenzoate | Hydrazine hydrate, Methanol | 4-Bromobenzohydrazide | Not specified | researchgate.net |

| 4-Bromobenzohydrazide | Substituted aryl aldehydes, Ethanol, Glacial acetic acid | 4-Bromobenzohydrazone derivatives | Not specified | researchgate.net |

Decarboxylation Strategies

Decarboxylation, the removal of the carboxyl group, is a significant transformation that can be challenging for aromatic carboxylic acids. acs.orgnih.gov The process involves the cleavage of the carbon-carbon bond between the aromatic ring and the carboxylic group, releasing carbon dioxide. acs.orgnih.gov For aromatic acids, this often requires forcing conditions due to the stability of the intermediate aryl radical. nih.gov

One strategy is decarboxylative halogenation, where the carboxyl group is replaced by a halogen. acs.orgnih.gov For instance, 2-(benzyloxy)-4-bromo-benzoic acid can undergo halodecarboxylation when treated with iodine and silver nitrate (B79036) in tetrahydrofuran (B95107) at high temperatures, proceeding through a radical intermediate.

The table below illustrates a decarboxylation strategy.

| Reactant | Reagents | Product | Yield | Reference |

| 2-(Benzyloxy)-4-bromo-benzoic acid | I₂, AgNO₃, THF, 100°C | 2-(Benzyloxy)-1-bromo-4-iodobenzene | 60-70% |

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a key functional group for introducing molecular diversity through substitution and coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom at the 3-position can be displaced by various nucleophiles. smolecule.com For instance, nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions. smolecule.com These reactions typically proceed via a nucleophilic aromatic substitution mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid, to form a new C-C bond. nih.govfishersci.co.uk The reaction is widely used due to its mild conditions and the commercial availability and low toxicity of boronic acids. fishersci.co.uk For example, 4-bromobenzoic acid has been successfully coupled with phenylboronic acid using a palladium catalyst embedded in a recyclable organogel. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. pearson.comwikipedia.orgfu-berlin.de This reaction is a versatile tool for the synthesis of substituted alkenes and can be used to form cyclic products through intramolecular variants. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. gold-chemistry.orgresearchgate.net It is a fundamental method for synthesizing aryl alkynes. gold-chemistry.org The Sonogashira coupling has been employed in the synthesis of complex natural products. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling an aryl bromide with an amine.

The following table summarizes various cross-coupling reactions.

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 4-Bromobenzoic acid, Phenylboronic acid | Pd-embedded organogel, NaOH (base) | Biaryl compound | nih.gov |

| Heck | Aryl halide, Alkene | Palladium catalyst, Base | Substituted alkene | pearson.comfu-berlin.de |

| Sonogashira | Aryl bromide, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Amine base | Aryl alkyne | gold-chemistry.orgresearchgate.net |

| Buchwald-Hartwig | Aryl bromide, Amine | Palladium catalyst | Aryl amine |

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org For this compound, the aryl bromide component readily participates in this reaction, allowing for the synthesis of a wide range of biphenyl (B1667301) derivatives. arabjchem.orgbohrium.com

The reaction mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. wikipedia.org The choice of catalyst, base, and solvent is crucial for optimizing reaction yields. researchgate.netrsc.org Palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) are common catalysts. arabjchem.orgnih.gov Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed to facilitate the transmetalation step. rsc.orgnih.gov

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Catalyst | Palladium(0) or Palladium(II) complexes. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | nih.govnih.gov |

| Boron Reagent | Aryl boronic acids or their esters/salts. | Phenylboronic acid, 3,4,5-trimethoxyphenylboronic acid | arabjchem.orgresearchgate.net |

| Base | Required to activate the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ | rsc.orgnih.govlibretexts.org |

| Solvent | Often a mixture of an organic solvent and water. | DMF, Dioxane/H₂O, Toluene | arabjchem.orgnih.gov |

Other Cross-Coupling Methodologies for Aryl Halides

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound serves as a reactive site for other pivotal cross-coupling methodologies.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper complexes and requires a mild amine base. organic-chemistry.orglibretexts.org This method would allow the introduction of an alkyne substituent at the C-3 position of the benzoic acid core. The reactivity of the halide is a key factor, with aryl bromides being highly effective substrates. youtube.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. numberanalytics.comorganic-chemistry.org This transformation is a powerful tool for synthesizing substituted anilines from this compound. The reaction typically employs bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. numberanalytics.comrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This provides a method for introducing vinyl groups onto the aromatic ring.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalysts | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | C(sp²)-C(sp) | Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄) and Cu(I) salt (e.g., CuI) | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | C(sp²)-N | Amine (Primary or Secondary) | Pd complex with bulky phosphine ligands (e.g., XPhos) | numberanalytics.comorganic-chemistry.orgorgsyn.org |

| Heck Reaction | C(sp²)-C(sp²) (alkenyl) | Alkene | Pd complex (e.g., Pd(OAc)₂) | libretexts.org |

Transformations Involving the Benzyloxy Moiety

The benzyloxy group primarily serves as a protecting group for the phenolic oxygen. Its removal or modification is a key consideration in multi-step syntheses.

Selective Deprotection Strategies

The cleavage of the benzyl (B1604629) ether to reveal the free phenol (B47542) is a common and crucial step. The choice of method depends on the other functional groups present in the molecule to avoid unwanted side reactions.

Catalytic Hydrogenation: This is one of the mildest and most common methods for benzyl ether cleavage. chemistry.coach The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). semanticscholar.org Alternatively, hydrogen transfer reagents like ammonium (B1175870) formate (B1220265) or formic acid can be used in place of H₂ gas. cdnsciencepub.comgoogle.com This method is highly efficient but may be incompatible with other reducible functional groups, such as alkenes or nitro groups.

Acidic Cleavage with Lewis Acids: Strong Lewis acids, most notably boron tribromide (BBr₃), are effective at cleaving benzyl ethers. researchgate.net This method is advantageous when catalytic hydrogenation is not feasible due to the presence of other reducible groups. The reaction proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack by the bromide ion. d-nb.info

| Method | Reagents | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Mild conditions, clean reaction, high yield. | Reduces other functional groups (alkenes, alkynes, nitro groups). | chemistry.coachsemanticscholar.orgopenstax.org |

| Lewis Acid Cleavage | BBr₃, CH₂Cl₂ | Effective when hydrogenation is not possible. | Harsh conditions, can affect other acid-sensitive groups. | researchgate.netd-nb.info |

Oxidative and Reductive Manipulations

The benzyloxy group itself can be chemically transformed. The benzylic carbon—the -CH₂- bridge—is particularly reactive.

Oxidative Manipulations: The benzylic position is susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methylene (B1212753) group to a carbonyl. chemistry.coachwikipedia.org This would convert the 4-benzyloxy group into a 4-benzoyloxy (benzoyl ester) group, offering a different chemical handle for further reactions.

Reductive Manipulations: The primary reductive manipulation is hydrogenolysis, which cleaves the C-O bond, resulting in deprotection to the phenol and toluene, as discussed previously. chemistry.coachlibretexts.org Under more forcing hydrogenation conditions (e.g., high pressure, rhodium catalyst), the aromatic ring of the benzyl group itself could be reduced to a cyclohexyl ring, though this would likely also reduce the main benzoic acid ring. openstax.org

Other Reactive Centers and Electrophilic/Nucleophilic Characteristics

Beyond the bromine and benzyloxy groups, the carboxylic acid and the aromatic ring itself offer sites for further functionalization.

Carboxylic Acid Group: The -COOH group exhibits typical carboxylic acid reactivity. msu.edu It can be deprotonated by a base to form a carboxylate salt. msu.edu It can also undergo nucleophilic acyl substitution to form esters (with alcohols), amides (with amines), or an acid chloride (with reagents like thionyl chloride, SOCl₂), providing access to a wide array of derivatives. cymitquimica.comlibretexts.org

Aromatic Ring and Directed Lithiation: The benzyloxy group is an electron-donating, ortho, para-directing group. While the para position is occupied by the carboxylic acid and one ortho position by the bromine, the C-5 position is a potential site for electrophilic aromatic substitution, although the deactivating effect of the bromine and carboxyl group must be considered. More significantly, the benzyloxy group can act as a directed metalation group. researchgate.net Treatment with a strong organolithium base (like t-BuLi) could potentially lead to selective deprotonation (lithiation) at the C-5 position, generating a potent nucleophile that can react with various electrophiles. researchgate.net

Bromine Atom: As detailed in section 3.2.2, the C-Br bond is the primary center for electrophilic character in the context of palladium-catalyzed oxidative addition, initiating cross-coupling reactions.

Decarboxylation: While possible, the removal of the carboxylic acid group (decarboxylation) from an aromatic ring is generally not a facile process unless under specific, often harsh, conditions or with particular substitution patterns that are not present here. acs.org

Derivatization Strategies and Functionalization of 4 Benzyloxy 3 Bromobenzoic Acid

Modifications at the Carboxyl Group for Enhanced Utility

The carboxylic acid moiety of 4-benzyloxy-3-bromobenzoic acid is a primary site for derivatization, commonly transformed into esters and amides to modulate biological activity or to facilitate further synthetic steps.

Standard esterification procedures, such as reaction with alcohols under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), are frequently employed. For instance, the reaction of the related 4-bromobenzoic acid with (S)-benzyl lactate (B86563) in the presence of DCC and a catalytic amount of N,N-dimethylaminopyridine (DMAP) yields the corresponding ester, a key step in the synthesis of chiral liquid crystal derivatives. rsc.org Similarly, the carboxyl group can be converted to an acyl chloride using thionyl chloride, which then readily reacts with alcohols like 3-dimethylaminopropanol to form esters. google.com

Amide bond formation is another critical modification. The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). google.com This method is fundamental in building libraries of compounds for drug discovery. For example, the coupling of 4-(benzyloxy)benzoic acid with various amines is a key step in synthesizing potent enzyme inhibitors. psu.edu Alternative methods include the in situ generation of active intermediates. One such approach involves reacting the carboxylic acid with triphenylphosphine (B44618) and N-chlorophthalimide to form a reactive phosphonium (B103445) salt, which then efficiently couples with amines to produce amides. acs.org The carboxyl group can also be transformed into other functionalities, such as 1,3,4-oxadiazoles, which are important isosteres for carboxylic acids and esters in medicinal chemistry. acs.org

Table 1: Examples of Reactions at the Carboxyl Group

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Bromobenzoic acid | (S)-Benzyl lactate, DCC, DMAP | Ester | rsc.org |

Functionalization via the Aryl Bromide for Complex Architectures

The bromine atom on the aromatic ring is a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the most prominent methods utilized for this purpose.

The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent (boronic acid or ester), is widely used to form biaryl structures. jyu.fi This reaction is tolerant of numerous functional groups and is a cornerstone of modern organic synthesis. For example, the Suzuki coupling of aryl bromides with arylboronic acids is a standard method for creating the core structures of many biologically active molecules. jyu.fithieme-connect.com The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. google.com This strategy has been used in the synthesis of complex terphenyl derivatives where an ester of 4-bromobenzoic acid is coupled with 1,4-phenyldiboronic acid. rsc.org

Other cross-coupling reactions, such as the Stille reaction (using organotin reagents) and copper-catalyzed couplings, also provide effective means to functionalize the aryl bromide position. thieme-connect.comasianpubs.org For instance, a copper(II) sulfate-catalyzed coupling between a substituted 2-bromobenzoic acid and resorcinol (B1680541) has been reported for the synthesis of dibenzo[b,d]chromen-6-ones. asianpubs.org These reactions significantly expand the diversity of structures that can be accessed from the this compound scaffold.

Table 2: Examples of Cross-Coupling Reactions at the Aryl Bromide Position

| Substrate Type | Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | Suzuki | Palladium complex | Biaryl carboxylic acid | thieme-connect.com |

| 4-Bromo-ester derivative | 1,4-Phenyldiboronic acid | Suzuki | PdCl₂dppf | Terphenyl derivative | rsc.org |

| Amide of 3-bromobenzoic acid | Arylboronic acid | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | Biaryl amide | google.com |

| Substituted 2-bromobenzoic acid | Resorcinol | Copper-catalyzed coupling | CuSO₄ | Dibenzo[b,d]chromen-6-one | asianpubs.org |

| 4,5-Bis(benzyloxy)-2-bromobenzoic acid | 2-Hydroxybenzoic acid derivative | Hurtley Coupling | Copper | Biaryl ether | nih.gov |

Strategic Alterations of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function, stable to a variety of reaction conditions used to modify the carboxyl and aryl bromide sites. Its removal, or deprotection, is a critical step, typically performed late in a synthetic sequence to unmask the free phenol (B47542).

The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenation. organic-chemistry.org This reaction involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.comnih.gov The process is generally clean and high-yielding, producing the desired phenol and toluene (B28343) as a byproduct. organic-chemistry.org This method is widely used in the final steps of synthesizing natural products and pharmaceutical agents to reveal a crucial hydroxyl group for biological activity. google.comnih.gov

Table 3: Common Deprotection Methods for the Benzyloxy Group

| Deprotection Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Typically room temperature and atmospheric or elevated pressure | High yield, clean reaction, widely applicable. | google.comnih.govorganic-chemistry.org |

| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Varies | Effective but limited by substrate acid sensitivity. | organic-chemistry.org |

| Oxidative Cleavage | DDQ | Varies | Useful for electron-rich benzyl ethers (e.g., PMB); can be used for simple benzyl ethers under specific conditions. | organic-chemistry.org |

| Hydrogen Transfer | 1,4-Cyclohexadiene, Pd/C | Heating | Avoids the use of H₂ gas, useful when other groups are present. | organic-chemistry.org |

Development of Advanced Probes and Intermediates

The strategic functionalization of this compound at its three reactive sites makes it a valuable intermediate in the synthesis of complex and high-value molecules, including advanced biological probes and drug candidates. The ability to build upon the scaffold in a controlled, stepwise manner is key to its utility.

In medicinal chemistry, this compound serves as a building block for potent and selective enzyme inhibitors. For example, derivatives of 4-(benzyloxy)benzoic acid have been elaborated into inhibitors of phosphodiesterase 10A (PDE10A), a target for treating neurological and psychiatric disorders. psu.edu The synthesis starts with the modification of the carboxyl group, followed by debenzylation and further coupling reactions to construct the final complex molecule. psu.edu

The scaffold is also used to develop agonists for nuclear receptors. In the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists, which have potential for treating retinal disorders, related benzyloxy-benzylamino structures are synthesized. nih.gov The general synthetic logic involves coupling a benzyloxy-substituted aldehyde with an aminobenzoic acid, demonstrating how the functionalities present in the this compound scaffold are manipulated to achieve specific therapeutic goals. nih.gov The conversion of the benzyloxy acid into an amide with an acid isostere like a tetrazole, followed by debenzylation, is another documented strategy to produce pharmacologically active phenols. google.com These examples underscore the importance of this compound as a versatile starting material for creating sophisticated molecules with tailored biological functions.

Applications in Complex Molecule Synthesis and Advanced Organic Chemistry

Utilization as a Key Intermediate in Multi-Step Synthesis

4-Benzyloxy-3-bromobenzoic acid is a crucial intermediate in synthetic pathways that require a precisely substituted benzene (B151609) ring. Its functional groups can be manipulated sequentially to build complex target molecules. A common strategy involves the reduction of the carboxylic acid to an aldehyde, yielding 4-benzyloxy-3-bromobenzaldehyde. This aldehyde is a versatile intermediate for constructing larger molecular frameworks through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. smolecule.comyoutube.comlibretexts.org

For example, the related 4-benzyloxybenzaldehyde derivatives are key precursors in the synthesis of PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonists. nih.gov In these multi-step sequences, the aldehyde is coupled with various aminobenzoic acids via reductive amination to generate a core scaffold that is further elaborated. nih.gov The presence of the bromine atom on the ring in this compound offers an additional vector for diversification, allowing for the introduction of new substituents through metal-catalyzed cross-coupling reactions, a common strategy in modern organic synthesis. sci-hub.seacs.org

Furthermore, related substituted bromobenzoic acids are employed in copper-catalyzed coupling reactions to form complex biaryl ethers, which are precursors to dibenzopyranones. researchgate.net This demonstrates the utility of the bromo- and carboxylic acid functionalities in forming key carbon-carbon and carbon-oxygen bonds in multi-step synthetic sequences. researchgate.net

Table 1: Key Transformations of this compound and its Derivatives

| Starting Material | Reagents | Product Type | Application Area |

|---|

Role in the Construction of Macrocycles and Heterocyclic Systems

The functionalities of this compound make it a promising candidate for the synthesis of macrocycles and heterocyclic systems, which are prevalent in natural products and pharmaceuticals. Macrocyclization, the key step in forming large rings, can be challenging but is often facilitated by pre-organizing a linear precursor. unive.itmdpi.com

While direct synthesis of macrocycles using this compound is not extensively documented, the synthesis of related structures provides a clear blueprint. For instance, macrocyclic biphenyl (B1667301) tetraoxazoles have been synthesized starting from 3-bromobenzoic acid. nih.gov The synthetic route involves amide bond formation using the carboxylic acid and a subsequent Suzuki coupling utilizing the bromine atom to form a biaryl linkage, which is a common strategy for building macrocyclic precursors. nih.gov Similarly, macrocyclic bis(bibenzyl) compounds have been assembled using intramolecular Wittig reactions where a bromobenzaldehyde derivative forms part of the macrocyclic ring. researchgate.net

In heterocyclic synthesis, various bromo-benzoic acids are used as foundational building blocks. 2-(Benzyloxy)-5-bromobenzoic acid, an isomer of the title compound, is a precursor for thienopyrroles. smolecule.com 4-Bromobenzoic acid is used to construct the benzimidazole (B57391) ring system through condensation with o-phenylenediamine. researchgate.net Other halogenated benzoic acids are used to create oxadiazole and triazole heterocycles, which are important pharmacophores. researchgate.netnih.gov The combination of the carboxylic acid for forming initial amide or hydrazide linkages and the bromine atom for subsequent cyclization or cross-coupling reactions makes this compound a highly suitable substrate for modern heterocyclic synthesis. ipb.ptasianpubs.org

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (excluding clinical data and biological activity)

This compound and its immediate derivatives are instrumental in the synthesis of scaffolds with recognized pharmacological importance. The 4-benzyloxybenzylamino chemotype, directly accessible from 4-benzyloxybenzaldehyde, is a core structure in the development of selective enzyme inhibitors and receptor modulators. nih.govrsc.org

Research has demonstrated the evolution of this chemotype to produce potent and selective PPARα agonists, which are relevant for metabolic disorders. nih.gov The synthesis involves the reductive amination of 4-benzyloxybenzaldehyde derivatives with substituted aminobenzoic acids. nih.gov Similarly, this scaffold has been explored for creating selective butyrylcholinesterase (BChE) inhibitors. rsc.org The synthetic route starts with 3-benzyloxybenzaldehyde (B162147) or 4-benzyloxybenzaldehyde, which are reacted with various primary amines to build a library of potential inhibitors. rsc.org

The bromo-benzoic acid motif is also a precursor to other important pharmacological scaffolds. For example, 4-bromobenzoic acid is a starting material for synthesizing benzimidazole derivatives, which are common in medicinal chemistry. researchgate.net Hydrazone-Schiff bases derived from 4-bromobenzoic acid have also been synthesized and evaluated for various biological activities. researchgate.net The ability to use the bromine atom for palladium-catalyzed cross-coupling reactions allows for the straightforward diversification of these scaffolds, enabling the exploration of structure-activity relationships. arabjchem.org

Table 2: Examples of Pharmacological Scaffolds Derived from Benzyloxy-bromobenzoic Acid Precursors

| Precursor | Scaffold Type | Synthetic Method | Reference |

|---|---|---|---|

| 4-Benzyloxybenzaldehydes | PPARα Agonists | Reductive Amination | nih.gov |

| 3- and 4-Benzyloxybenzaldehydes | Butyrylcholinesterase Inhibitors | Reductive Amination | rsc.org |

| 4-Bromobenzoic acid | Benzimidazoles | Condensation with o-phenylenediamine | researchgate.net |

| 3-Bromobenzoic acid | Macrocyclic Tetraoxazoles | Amide Coupling, Suzuki Coupling | nih.gov |

Integration into Materials Science and Coordination Chemistry

In materials science, substituted benzoic acids are widely used as ligands to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org The carboxylate group readily coordinates to metal ions, while the substituents on the aromatic ring can tune the resulting structure and properties of the material.

4-Bromobenzoic acid has been used as an auxiliary ligand in the synthesis of zinc(II) coordination polymers. researchgate.net These materials can exhibit interesting network topologies and properties, such as fluorescence, which are relevant for sensing applications. researchgate.net While the direct use of this compound is less common, its structural features are highly desirable for creating functional materials. The benzyloxy group adds bulk and can influence the packing of the coordination polymer in the solid state, potentially leading to porous materials.

Furthermore, derivatives of 4-benzyloxybenzoic acid have been successfully employed to synthesize lanthanide coordination compounds. These complexes exhibit interesting photophysical properties, and the electronic nature of substituents on the benzene ring can modulate the luminescence of the material. The incorporation of electron-releasing or electron-withdrawing groups influences the energy transfer from the ligand to the lanthanide metal center, thereby affecting the luminescence efficiency. This highlights the potential of this compound as a ligand for creating novel luminescent materials for applications in optics and electronics.

Computational and Theoretical Investigations of 4 Benzyloxy 3 Bromobenzoic Acid

Quantum Chemical Studies (e.g., Density Functional Theory Calculations)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 4-Benzyloxy-3-bromobenzoic acid. nih.govsuperfri.org These calculations provide a theoretical framework to understand its conformational preferences, electronic landscape, and potential reaction pathways.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound can be described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity. bohrium.com For related compounds, it has been shown that charge transfer can occur within the molecule, influencing its properties. nih.govscience.gov

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be employed to model the reaction pathways involving this compound. For instance, DFT calculations can be used to locate transition state structures for various reactions, providing insights into the reaction mechanisms and activation energies. This is particularly relevant for understanding reactions such as nucleophilic aromatic substitution. While specific transition state analyses for this compound are not extensively documented in the provided results, the general applicability of these methods to similar aromatic compounds is well-established.

Spectroscopic Parameter Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov This synergy between theory and experiment is crucial for the accurate structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful means to confirm the structure of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts. epstem.netscience.gov These calculated shifts can be correlated with experimental data, often showing good agreement and aiding in the assignment of signals in the experimental spectrum. science.gov The chemical shifts are sensitive to the electronic environment of the nuclei, making them a valuable probe of the molecular structure. ucl.ac.ukorganicchemistrydata.org

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | Typically in the aromatic and carboxylic acid regions | Calculated values aid in specific peak assignments |

| ¹³C | Characteristic shifts for aromatic, carbonyl, and ether carbons | Calculated values help to resolve ambiguities in assignment |

Ultraviolet-Visible Absorption Spectroscopy Simulation

Theoretical simulations of Ultraviolet-Visible (UV-Vis) absorption spectra provide profound insights into the electronic properties of molecules like this compound. These computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic transitions and maximum absorption wavelengths (λmax) that characterize a compound's interaction with UV and visible light. acs.orgnih.gov

The simulation of the UV-Vis spectrum of this compound involves calculating the energy required to promote electrons from lower-energy molecular orbitals (like π orbitals) to higher-energy ones (like π* orbitals). The structure of this compound contains several key chromophores and auxochromes that influence its electronic spectrum. The primary chromophore is the benzene (B151609) ring, which typically exhibits strong absorption bands in the UV region. The carboxylic acid group (-COOH), the benzyloxy group (-OCH₂C₆H₅), and the bromine atom (-Br) act as auxochromes, modifying the absorption characteristics of the benzene ring.

Studies on benzoic acid and its derivatives show that substituents can cause a shift in the absorption peaks to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. acs.orgrsc.org For instance, the experimental UV-Vis spectrum of benzoic acid in an acidic aqueous solution shows a strong absorption band (B-band) around 230 nm and a weaker, broader band (C-band) near 274 nm. rsc.org The introduction of the electron-donating benzyloxy group and the electron-withdrawing but bulky bromine atom at positions 4 and 3, respectively, is expected to alter the energy of the molecular orbitals. This alteration would likely lead to a bathochromic shift in the absorption maxima compared to unsubstituted benzoic acid.

Quantum chemical calculations using TD-DFT with appropriate functionals, such as CAM-B3LYP, have proven effective in predicting the excitation energies of benzoic acid derivatives with a high degree of accuracy when compared to experimental data. acs.orgnih.gov These calculations often employ a cluster-continuum model to simulate the solvent environment, which can significantly influence the spectral properties. rsc.orgornl.gov For this compound, a simulation would predict the λmax values, the oscillator strengths (f) for each transition (indicating the intensity of absorption), and the nature of the electronic transitions involved (e.g., π → π*).

Table 1: Comparison of Experimental UV Data for Benzoic Acid and Theoretically Expected Data for this compound

| Compound | Absorption Band | Experimental λmax (nm) (Benzoic Acid) rsc.org | Theoretically Expected λmax (nm) (this compound) | Expected Electronic Transition |

|---|---|---|---|---|

| Benzoic Acid | B-band | 230 | - | π → π* |

| C-band | 274 | - | π → π* | |

| This compound | Band I | - | > 274 (Predicted red shift) | π → π* |

| Band II | - | > 230 (Predicted red shift) | π → π* |

Molecular Dynamics Simulations (Relevant for Analogues or Derivatives)

MD simulations have been crucial in the investigation of derivatives of 4-benzyloxy-quinazoline as potential inhibitors of enzymes like Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a key antimalarial target. pandawainstitute.comresearchgate.net In one such study, MD simulations were performed on complexes of 4-benzyloxy-2-trichloromethylquinazoline derivatives with the PfDHFR-TS protein. pandawainstitute.comresearchgate.net These simulations, often run for hundreds of nanoseconds, demonstrated that certain derivatives form stable complexes within the binding pocket of the enzyme. pandawainstitute.com Analysis of the simulation trajectories can reveal key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex over time. Lower, stable RMSD values suggest a persistent and favorable binding mode.

Furthermore, MD simulations provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for ligand-receptor binding. For instance, studies on Hsp90 inhibitors, which include various benzoic acid derivatives, have used MD simulations to explore conformational changes in the protein upon inhibitor binding. mdpi.comnih.govmdpi.combohrium.com These simulations help identify "hot-spot" residues—amino acids that contribute significantly to the binding energy—providing a theoretical foundation for designing more potent and selective inhibitors. nih.govmdpi.com The binding free energy, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be decomposed to quantify the contribution of individual residues, guiding further structural optimization of the lead compounds. mdpi.com

The application of MD simulations extends to understanding the aggregation and behavior of benzoic acid derivatives in different environments. gu.sersc.org For example, simulations have been used to investigate the adsorption of these molecules onto surfaces or their clustering behavior in solution, which is relevant for applications in materials science and environmental chemistry. gu.se

Table 2: Summary of Molecular Dynamics (MD) Simulation Studies on Analogues/Derivatives

| Analogue/Derivative Class | Target/System Studied | Key Findings from MD Simulations | Reference |

|---|---|---|---|

| 4-Benzyloxy-2-trichloromethylquinazoline derivatives | Plasmodium falciparum Dihydrofolate Reductase-thymidylate Synthase (PfDHFR-TS) | Demonstrated stable interactions of inhibitors within the enzyme's binding pocket over 100 ns. Identified key amino acid residues for binding. | pandawainstitute.comresearchgate.net |

| Benzoic Acid derivatives (as Hsp90 inhibitors) | Heat Shock Protein 90 (Hsp90) | Revealed that inhibitor binding impacts the structural flexibility and dynamics of Hsp90. Identified "hot spot" residues crucial for binding. | mdpi.commdpi.com |

| Benzoic Acid derivatives (as SERDs) | Estrogen Receptor α (ERα) | Analyzed protein-ligand interactions to identify hot-spot residues, guiding the design of novel Selective Estrogen Receptor Degraders (SERDs). | nih.govacs.org |

| Benzoic Acid derivatives | Adsorption on charged silica (B1680970) surfaces | Investigated the influence of pH and salinity on the clustering and adsorption behavior of the molecules. | gu.se |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzoic acid |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy 3 Bromobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 4-Benzyloxy-3-bromobenzoic acid, the spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyl group. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns (singlet, doublet, triplet, etc.) reveal adjacent proton-proton coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its electronic environment. For instance, the carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield shift.

A related compound, 4-bromobenzoic acid, shows characteristic signals in its ¹H NMR spectrum at δ 7.70 (d, J = 8.6 Hz, 2H) and 7.86 (d, J = 8.6 Hz, 2H), with the carboxylic acid proton appearing at 13.16 (s, 1H). orgsyn.org Its ¹³C NMR spectrum displays peaks at δ 127.1, 130.2, 131.5, 131.9, and 166.8. orgsyn.org For 4-benzyloxybenzoic acid, the ¹H NMR signals are observed at δ 7.91–7.87 (m, 2H), 7.48–7.44 (m, 2H), 7.43–7.37 (m, 2H), 7.37–7.31 (m, 1H), 7.11–7.07 (m, 2H), and 5.18 (s, 2H). rsc.org The ¹³C NMR spectrum for this compound shows peaks at δ 167.2, 162.0, 136.6, 131.5, 128.6, 128.1, 127.9, 123.3, 114.7, and 69.6. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.0-7.2 | Multiplet | 7H | Ar-H |

| Methylene | ~5.2 | Singlet | 2H | O-CH₂-Ph |

| Carboxylic Acid | ~13.0 | Singlet | 1H | COOH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| Carbonyl | ~167 | COOH | ||

| Aromatic | ~160-115 | Ar-C | ||

| Methylene | ~70 | O-CH₂-Ph |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit several key absorption bands. A broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1720-1680 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. The NIST WebBook provides an IR spectrum for the related 4-benzyloxybenzoic acid. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While strong in FTIR, the O-H stretch is typically weak in Raman. Conversely, the aromatic C=C stretching vibrations often produce strong Raman signals. The symmetric stretching of the benzene (B151609) rings would be particularly prominent.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | FTIR (cm⁻¹) (Predicted) | Raman (cm⁻¹) (Predicted) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| C-H (Aromatic) | 3100-3000 | Strong |

| C=O (Carboxylic Acid) | 1720-1680 | Medium |

| C=C (Aromatic) | 1600-1450 | Strong |

| C-O (Ether & Acid) | 1300-1000 | Medium |

| C-Br | 700-500 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 308.14 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of these ions is detected. The NIST WebBook provides the mass spectrum of 4-benzyloxybenzoic acid, which can serve as a reference. nist.gov

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for benzoic acids is the loss of the hydroxyl group (-OH) to form an acylium ion, or the loss of the entire carboxyl group (-COOH). docbrown.info Another prominent fragmentation pathway would be the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) or a brominated hydroxybenzoic acid radical cation. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

| 308/310 | [M]⁺ (Molecular ion) |

| 291/293 | [M - OH]⁺ |

| 263/265 | [M - COOH]⁺ |

| 201/203 | [M - C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. elte.hu

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene rings. The presence of the carboxyl, benzyloxy, and bromo substituents on the benzoic acid ring will influence the position and intensity of the absorption bands compared to unsubstituted benzene. up.ac.za Generally, aromatic compounds exhibit π → π* transitions. elte.hu The extended conjugation provided by the benzyloxy group would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to 3-bromobenzoic acid. up.ac.za

For comparison, benzene exhibits two primary absorption bands around 180 nm and 200 nm, and a weaker, fine-structured band around 260 nm. up.ac.za The exact λ(max) values for this compound would need to be determined experimentally, but they are anticipated to fall within the near-UV range.

Interactive Data Table: Predicted UV-Vis Absorption Data

| Transition Type | Predicted λ(max) (nm) | Chromophore |

| π → π | ~200-220 | Benzene Ring (High Energy) |

| π → π | ~250-290 | Substituted Benzene Ring (Low Energy) |

X-ray Crystallography for Solid-State Structural Determination

Interactive Data Table: Expected X-ray Crystallography Parameters

| Parameter | Expected Value/Observation |

| Crystal System | To be determined |

| Space Group | To be determined |

| C=O Bond Length | ~1.20 - 1.25 Å |

| C-O (acid) Bond Length | ~1.30 - 1.35 Å |

| C-O (ether) Bond Length | ~1.35 - 1.40 Å |

| C-Br Bond Length | ~1.85 - 1.90 Å |

| Intermolecular Interactions | Hydrogen bonding (Carboxylic acid dimers) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.